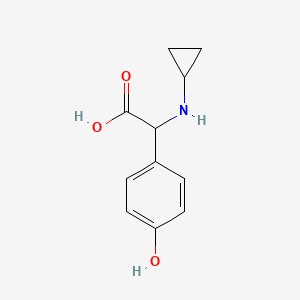

2-(Cyclopropylamino)-2-(4-hydroxyphenyl)acetic acid

説明

特性

IUPAC Name |

2-(cyclopropylamino)-2-(4-hydroxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c13-9-5-1-7(2-6-9)10(11(14)15)12-8-3-4-8/h1-2,5-6,8,10,12-13H,3-4H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNYRNFHFEXKVLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(C2=CC=C(C=C2)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylamino)-2-(4-hydroxyphenyl)acetic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 4-hydroxybenzaldehyde and cyclopropylamine.

Formation of Schiff Base: 4-Hydroxybenzaldehyde reacts with cyclopropylamine to form a Schiff base intermediate under mild acidic conditions.

Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

Acylation: The amine is acylated with chloroacetic acid in the presence of a base like triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

化学反応の分析

Types of Reactions

2-(Cyclopropylamino)-2-(4-hydroxyphenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: 2-(Cyclopropylamino)-2-(4-oxophenyl)acetic acid.

Reduction: 2-(Cyclopropylamino)-2-(4-hydroxyphenyl)ethanol.

Substitution: 2-(Cyclopropylamino)-2-(4-alkoxyphenyl)acetic acid.

科学的研究の応用

2-(Cyclopropylamino)-2-(4-hydroxyphenyl)acetic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 2-(Cyclopropylamino)-2-(4-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets:

Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.

Pathways Involved: The compound may affect pathways related to inflammation, pain, and cellular metabolism.

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations and Structural Features

Halogen-Substituted Derivatives

2-(Cyclopropylamino)-2-(3,5-dichlorophenyl)acetic acid CAS No.: 1218410-22-0 Molecular Formula: C₁₁H₁₁Cl₂NO₂ Key Features: Dichlorophenyl group enhances lipophilicity and electron-withdrawing effects. Applications: Explored in medicinal chemistry for improved membrane permeability .

(2R)-(Cyclopropylamino)(2,6-difluorophenyl)acetic acid CAS No.: Not specified Molecular Formula: C₁₁H₁₁F₂NO₂ Key Features: Fluorine atoms increase metabolic stability and binding affinity in drug candidates .

Heterocyclic Analogs

Applications: Heterocyclic building block for drug discovery .

Ester and Prodrug Derivatives

Methyl 2-(cyclopropylamino)-2-(4-hydroxyphenyl)acetate CAS No.: 1235011-96-7 Molecular Formula: C₁₂H₁₅NO₃ Key Features: Esterification masks the carboxylic acid, improving bioavailability as a prodrug .

Hydroxy-Substituted Analogs

2,2-Diphenyl-2-hydroxyacetic acid (Benzilic acid) CAS No.: 76-93-7 Molecular Formula: C₁₄H₁₂O₃ Key Features: Diphenyl structure with a hydroxyl group; used in organic synthesis and catalysis .

生物活性

2-(Cyclopropylamino)-2-(4-hydroxyphenyl)acetic acid, often referred to as a cyclopropyl derivative of phenylacetic acid, has garnered interest in the scientific community due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound features a cyclopropylamine moiety attached to a 4-hydroxyphenyl group, making it structurally distinct. The synthesis typically involves the reaction of cyclopropylamine with 4-hydroxyphenylacetic acid under controlled conditions, yielding the desired product with high purity.

Biological Activity Overview

Research has identified several key biological activities associated with this compound:

- Anticancer Activity : Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been evaluated against leukemia and breast cancer cell lines, demonstrating growth inhibition at micromolar concentrations.

- Anti-inflammatory Properties : The compound has also been investigated for its potential to modulate inflammatory pathways, possibly through the inhibition of specific enzymes involved in inflammation.

- Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.

The biological effects of this compound are believed to stem from its interaction with various molecular targets:

- Enzyme Inhibition : It may inhibit key enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Receptor Modulation : The compound may interact with neurotransmitter receptors, contributing to its neuroprotective effects.

Anticancer Activity

A significant study evaluated the anticancer properties of this compound against a panel of cancer cell lines. The results are summarized in Table 1:

| Cell Line Type | GI50 (µM) | TGI (µM) | LC50 (µM) |

|---|---|---|---|

| Leukemia (SR) | 5.34 | 12.88 | 37.15 |

| Breast (MCF7) | 3.54 | 10.00 | 30.00 |

| Colon | 6.00 | 15.00 | 40.00 |

GI50 represents the concentration causing a 50% decrease in cell growth, TGI is the concentration resulting in total growth inhibition, and LC50 indicates the lethal concentration for 50% of cells.

Anti-inflammatory Effects

In vitro studies have shown that treatment with this compound reduces the production of pro-inflammatory cytokines in activated macrophages, suggesting potential applications in treating inflammatory diseases.

Case Studies

- Case Study on Cancer Cell Lines : A study conducted by the National Cancer Institute evaluated the effects of various concentrations of this compound on multiple cancer cell lines. The findings indicated that at concentrations above 10 µM, significant cytotoxicity was observed across all tested lines.

- Neuroprotection Study : In a model of oxidative stress-induced neuronal damage, administration of this compound resulted in reduced cell death and preservation of neuronal function, indicating its potential for further development as a neuroprotective agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。